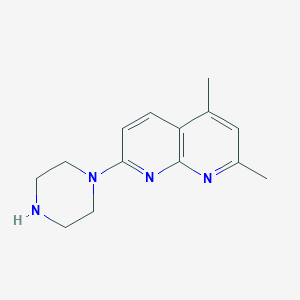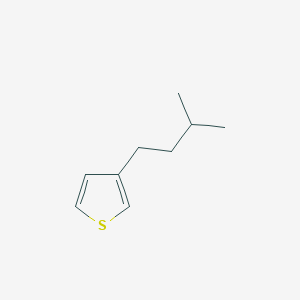![molecular formula C10H13ClS B14335823 Benzene, [2-[(2-chloroethyl)thio]ethyl]- CAS No. 99188-19-9](/img/structure/B14335823.png)
Benzene, [2-[(2-chloroethyl)thio]ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [2-[(2-chloroethyl)thio]ethyl]- is an organic compound that features a benzene ring substituted with a [2-[(2-chloroethyl)thio]ethyl] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [2-[(2-chloroethyl)thio]ethyl]- typically involves the reaction of benzene with [2-[(2-chloroethyl)thio]ethyl] chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of Benzene, [2-[(2-chloroethyl)thio]ethyl]- follows similar principles but is optimized for large-scale synthesis. This involves using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [2-[(2-chloroethyl)thio]ethyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzene, [2-[(2-chloroethyl)thio]ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [2-[(2-chloroethyl)thio]ethyl]- involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds. These reactions can affect biological pathways and molecular interactions, making the compound of interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (2-chloroethyl)-: Similar structure but lacks the thioether linkage.
Benzene, (2-chloroethenyl)-: Contains a double bond instead of a single bond in the side chain.
Uniqueness
Benzene, [2-[(2-chloroethyl)thio]ethyl]- is unique due to the presence of the thioether linkage, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.
Propriétés
Numéro CAS |
99188-19-9 |
|---|---|
Formule moléculaire |
C10H13ClS |
Poids moléculaire |
200.73 g/mol |
Nom IUPAC |
2-(2-chloroethylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C10H13ClS/c11-7-9-12-8-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Clé InChI |
VZLPYBXPXHRGGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


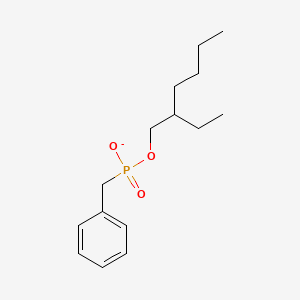
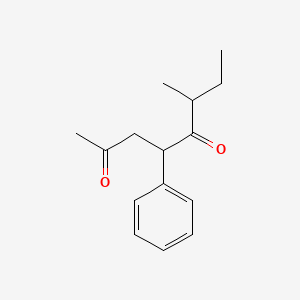
![(5E)-5-({4-[Butyl(ethyl)amino]-2-methylphenyl}imino)quinolin-8(5H)-one](/img/structure/B14335752.png)
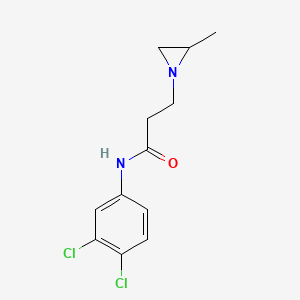
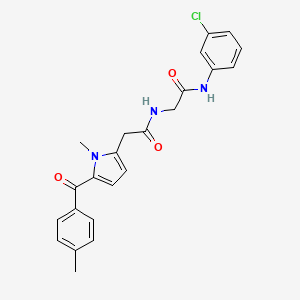
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)
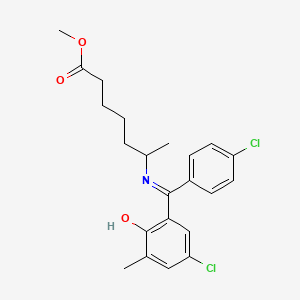


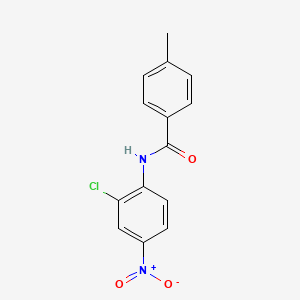

![1-Phenyl-2,6,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14335812.png)
